1,3-Dithiolane-1,1,3,3-tetraoxide
Overview
Description
1,3-Dithiolane-1,1,3,3-tetraoxide is a heterocyclic organic compound . It has the molecular formula C3H6O4S2 and a molecular weight of 170.207 . It is related to 1,3-Dithiolane, a sulfur-containing heterocyclic building block, which is a cyclic thioether .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C3H6O4S2/c4-8(5)1-2-9(6,7)3-8/h1-3H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1,3-Dithiolanes derived from aldehydes can be deprotonated . They can also undergo a variety of degradation processes involving organometallic reagents leading to other organosulfur compounds . Addition of methanol or an allyl group to the dioxide 3h occurred regioselectively to give the 1,3-dithiolane 1-oxide 19 or the 1,3-dithiolane 20 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 170.207 . Other physical and chemical properties such as density, boiling point, flash point, melting point, and refractive index are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis Applications
1,3-Dithiolane-1,1,3,3-tetraoxide, also referred to as "disulphene", has been identified as a versatile reagent in the synthesis of various chemical compounds. It has been utilized in unexpected O-silylation reactions, yielding a sulphoxoniumylide, contributing to the synthesis of more stable sulphoxoniumylides (Sundermeyer & Walch, 1994). Additionally, it is involved in the synthesis of cyclic di- and trithiocarbonates, with specific conditions influencing the resulting products (Clegg, Harrington, North, & Villuendas, 2010).
Chemical Structure and Bonding Studies
Research on this compound extends to its structural aspects. Studies involving gas-phase structures, including electron diffraction, have provided insights into its molecular structure and bonding nature. These investigations have revealed the flat nature of its potential-energy surface and contributed to understanding the spatial localization of electron pairs (Wann et al., 2013).
Catalysis and Reaction Mechanisms
In the realm of catalysis, this compound plays a role in various reactions. Notably, it is used in indium-catalyzed reductive dithioacetalization of carboxylic acids, leading to the formation of 1,3-dithiolane derivatives. This process also includes an oxidative desulfurization step, demonstrating the compound's versatility in multi-step chemical reactions (Nishino et al., 2017).
Molecular Interactions and Hydrogen Bond Studies
This compound is also a subject of interest in studies focusing on intramolecular interactions, such as hydrogen bonds. Research on its derivatives has revealed significant intramolecular interactions, particularly in compounds with methoxy- and amino-substituents. These findings contribute to the broader understanding of intramolecular hydrogen bonding mechanisms (Li & Sammes, 1983).
Safety and Hazards
Properties
IUPAC Name |
1,3-dithiolane 1,1,3,3-tetraoxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S2/c4-8(5)1-2-9(6,7)3-8/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLOTKZORORBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310493 | |
Record name | 1,3-Dithiolane-1,1,3,3-tetraoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26413-19-4 | |
Record name | NSC227851 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dithiolane-1,1,3,3-tetraoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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